molecular formula C23H14ClNO4 B2488283 N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477556-66-4

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2488283
CAS No.: 477556-66-4
M. Wt: 403.82
InChI Key: BEKMPKHMZSVEGI-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic chromone carboxamide derivative of significant interest in medicinal chemistry research. Chromones (1-benzopyran-4-ones) are a privileged scaffold in drug discovery, and carboxamide derivatives at the 3-position have been extensively investigated for their potent biological activities . This compound is designed with a benzoyl substituent on the aniline ring, which may influence its binding affinity and conformational properties. While specific biological data for this exact compound is not yet widely published, structurally related 3-substituted chromone carboxamides have demonstrated notable activity as potent and selective Monoamine Oxidase B (MAO-B) inhibitors . The chromone carboxamide moiety is a key pharmacophore, and its activity is highly dependent on the substitution pattern and the conformation of the exocyclic aryl ring. Research indicates that 3-substituted secondary carboxamides often exhibit significant MAO-B inhibitory activity, whereas tertiary amides or 2-substituted isomers are typically less active or inactive, underscoring the importance of the carboxamide configuration for target engagement . The presence of the 4-chlorophenyl group is a common feature in many biologically active molecules, potentially enhancing metabolic stability and lipophilicity. This product is intended for research purposes only, specifically for in vitro biochemical assay development, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

477556-66-4

Molecular Formula

C23H14ClNO4

Molecular Weight

403.82

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-23(28)18-13-29-20-9-5-4-8-16(20)22(18)27/h1-13H,(H,25,28)

InChI Key

BEKMPKHMZSVEGI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

Preparation Methods

Flow Reactor-Assisted Amide Bond Formation

Flow reactor technology has emerged as a high-efficiency method for synthesizing intermediates critical to constructing N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide. A seminal approach involves the reaction of 5-chloro-2-(methylamino)benzophenone with chloroacetyl chloride under continuous flow conditions.

Reactor Configuration and Optimization

The reaction employs a three-syringe pump system:

  • Syringe A : 5-chloro-2-(methylamino)benzophenone (1 M in 2-methyltetrahydrofuran).
  • Syringe B : Chloroacetyl chloride (neat).
  • Syringe C : Dichloromethane (solvent).

Tubing with an internal diameter of 0.04 inches ensures rapid mixing, while an oil bath maintains the reactor temperature at 90°C. A back-pressure regulator (100 psi) prevents solvent vaporization. Flow rates of 0.15 mL/min (Syringes A/C) and 0.012–0.015 mL/min (Syringe B) achieve a 99% yield of the acetamide intermediate.

Quenching and Purification

The product is quenched in saturated sodium bicarbonate, extracted, and dried with sodium sulfate. Automated flash chromatography (20% ethyl acetate/hexanes) isolates the amide as a white solid (Rf = 0.17). This intermediate serves as a precursor for subsequent chromene ring formation.

Microwave-assisted multicomponent reactions (MCRs) enable efficient construction of the 4H-chromene scaffold. A protocol adapted from Poursattar Marjani et al. (2019) utilizes arylglyoxals, 1-naphthol, and malononitrile derivatives in the presence of Mg-Al hydrotalcite.

Reaction Mechanism

  • Knoevenagel Condensation : Arylglyoxal reacts with malononitrile to form 2-(2-oxo-2-arylethylidene)malononitrile.
  • C-Alkylation : The intermediate undergoes ortho-alkylation with 1-naphthol, activated by the hydrotalcite catalyst.
  • Cyclization : Nucleophilic attack by the phenolic oxygen forms the chromene ring, followed by tautomerization to yield the final product.
Table 1: Optimization of Microwave Conditions for Chromene Synthesis
Arylglyoxal Derivative Catalyst Loading (mg) Power (W) Time (min) Yield (%)
4-Chlorobenzoyl 72 200 8 81
4-Nitrobenzoyl 72 200 10 89
4-Methylbenzoyl 72 200 7 78

Products are recrystallized from ethanol, with yields ranging from 70–89%.

Transition Metal-Catalyzed Coupling for Carboxamide Installation

Rhodium-catalyzed C–H activation offers a robust route to introduce the carboxamide group. A method reported by Ahmadi Sabegh et al. employs [Cp*RhCl2]2 (2.5 mol%) with N-methoxybenzamide as a coupling partner.

Reaction Setup

  • Substrate : 4-oxo-4H-chromene-3-carbonitrile.
  • Conditions : Toluene (0.3 M), 80°C, 3–4 hours.
  • Workup : Filtration and column chromatography yield the carboxamide derivative with 72–85% efficiency.

Diastereomeric Control

The use of N-methoxybenzamide minimizes racemization, achieving a diastereomeric ratio (dr) of 4:1 as determined by 1H NMR.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Synthesis Strategies
Method Yield (%) Time Scalability Environmental Impact
Flow Reactor 99 20 min High Moderate (solvent use)
Multicomponent Reaction 81 8 min Moderate Low (solvent-free)
Rhodium Catalysis 85 4 hours Low High (metal catalyst)

Flow chemistry excels in rapid, high-yield intermediate synthesis, while MCRs under microwave conditions prioritize green chemistry. Transition metal methods, though effective, face scalability challenges due to catalyst costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: MAO-B Inhibition by Chromene Carboxamide Derivatives

Compound Name Substituent Position & Type Ki (nM) Reference
N-(3-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide 3-Cl 31 ± 2
N-(3-Bromophenyl)-4-oxo-4H-chromene-3-carboxamide 3-Br 27 ± 2
N-(3-Fluorophenyl)-4-oxo-4H-chromene-3-carboxamide 3-F ~31
N-(2-Nitrophenyl)-4-oxo-4H-chromene-3-carboxamide 2-NO₂ N/A
N-(4-Methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide 4-OCH₃ N/A

Key Findings:

  • Halogen Substituents: Meta-substituted halogens (Cl, Br, F) show similar Ki values (~27–31 nM), indicating minimal electronic effects on hMAO-B binding. The tight-binding inhibition is attributed to halogen interactions with hydrophobic pockets and the carbonyl group’s hydrogen bond to Cys172 .
  • Electron-Withdrawing Groups: Nitro groups (e.g., 2-NO₂ in compound 2b) may reduce solubility but enhance π-stacking in crystal lattices .
  • Methoxy Groups: Para-methoxy substituents (e.g., 4-OCH₃ in 4a) increase electron density but have unquantified effects on MAO-B activity .

Structural and Crystallographic Comparisons

Table 2: Structural Parameters of Chromene Carboxamides and Analogs

Compound Name Hydrogen Bonds C–H···π/Cl Interactions Crystal System Reference
N-(2-Benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (analog) N–H···O (amide to carbonyl) C–H···O, C–Cl···π Monoclinic (P21/n)
N-(3-Bromophenyl)-4-oxo-4H-chromene-3-carboxamide N–H···O (intramolecular) Br···π, C–H···O Not reported
N-(4-Sulfamoylphenyl)-4-oxo-4H-chromene-3-carboxamide N–H···O (sulfonamide to chromene) S–O···H–C Not reported

Key Findings:

  • Hydrogen Bonding: All carboxamides exhibit intramolecular N–H···O bonds, stabilizing the planar chromene-carboxamide conformation .
  • Crystal Packing: Benzoyl and chlorophenyl groups facilitate face-to-face π-stacking (interplanar distance ~4.00–4.25 Å) and C–H···O contacts (<3.0 Å), forming centrosymmetric dimers .
  • Halogen Interactions: Chlorine and bromine atoms engage in C–Cl···π and Br···π interactions, contributing to dense molecular packing .

Chemical Stability and Reactivity

  • Degradation Pathways: Analogous compounds like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide form reversible intermediates in acidic conditions but degrade irreversibly at higher pH .
  • SPE Regeneration: During solid-phase extraction, degradation products (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide) revert to parent compounds, highlighting pH-dependent equilibrium .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is a compound that belongs to the class of chromone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H14ClN1O3
  • Molecular Weight : 339.76 g/mol
  • CAS Number : [insert CAS number if available]

The presence of the chromene scaffold is significant as it is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

1. Anticancer Activity

Numerous studies have indicated that chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that derivatives of chromones showed promising activity against breast cancer (MCF-7) cells with an IC50 value of approximately 68.4 μM . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Effects of Chromone Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
N-(2-benzoyl-4-chlorophenyl)MCF-768.4Apoptosis induction
Chromen-4-one derivativeHT-2945.3Cell cycle arrest
Benzopyrone derivativeCOLO-20532.7Apoptosis and necrosis

2. Anti-inflammatory Activity

Chromone derivatives have also been studied for their anti-inflammatory properties. They can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, certain derivatives showed dual inhibitory effects against COX-2 and LOX with IC50 values ranging from 10 μM to 30 μM .

3. Antimicrobial Activity

Research has demonstrated that chromones possess antimicrobial properties against a variety of pathogens. The antibacterial activity has been attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that chromone derivatives may inhibit kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The compound can activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Study on Anticancer Properties

A comprehensive study evaluated the anticancer effects of a series of chromone derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in MCF-7 cells compared to controls, demonstrating its potential as an anticancer agent.

Study on Anti-inflammatory Effects

In another study focused on inflammatory diseases, the compound was tested for its ability to inhibit COX enzymes in vitro. Results showed a marked reduction in prostaglandin synthesis, highlighting its therapeutic potential in treating inflammatory conditions.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/ReagentYield (%)Reaction TimeEco-Friendliness
Conventional CondensationTraditional Lewis Acids~65-708-12 hrsLow
Ultrasonic-AssistedIonic Liquid-Diatomite~85-902-4 hrsHigh

Which analytical techniques are most reliable for characterizing structural and degradation products of this compound?

Q. Basic Characterization Workflow

  • Nuclear Magnetic Resonance (NMR) : Essential for confirming backbone structure and substituent positions. For example, 1^1H and 13^13C NMR resolve aromatic protons and carbonyl groups .
  • LC-MS/UV : Detects degradation intermediates (e.g., reversible transformation to N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide in acidic conditions) and quantifies equilibrium shifts during sample preparation .
  • X-ray Crystallography : Validates 3D conformation and hydrogen-bonding networks, as demonstrated for analogous chromene carboxamides .

How does this compound interact with biological targets, and what experimental models validate its activity?

Q. Advanced Biological Activity

  • Mechanistic Insights : The compound’s chromene and benzoyl moieties enable interactions with enzymes like MAO-B , validated via molecular docking studies using PDB-ID 6FW0. Competitive inhibition is observed due to structural mimicry of native ligands .
  • In Vitro Models : Anti-cancer activity is tested using cell viability assays (e.g., GTL-16 gastric carcinoma lines), with IC50_{50} values compared to reference inhibitors .
  • In Vivo Validation : Oral efficacy studies in xenograft models assess tumor growth suppression, requiring pharmacokinetic profiling to optimize dosing .

What structural features of this compound enable selective binding to MAO-B, and how can computational methods refine inhibitor design?

Q. Advanced Structural Analysis

  • Key Interactions :
    • The 4-oxo-chromene ring forms π-π stacking with Tyr398 in MAO-B.
    • The 4-chlorophenyl group occupies a hydrophobic pocket near Ile199 .
  • Computational Refinement :
    • Molecular Dynamics (MD) : Simulates binding stability over 100 ns trajectories.
    • Free Energy Perturbation (FEP) : Predicts substituent effects on binding affinity (e.g., chloro vs. methoxy groups) .

Q. Table 2: Docking Scores vs. Experimental IC50_{50} for Analogues

Substituent (R)Docking Score (kcal/mol)Experimental IC50_{50} (nM)
-Cl-9.812 ± 2
-OCH3_3-8.285 ± 10

How should researchers resolve contradictions in degradation data under varying pH and extraction conditions?

Q. Advanced Data Reconciliation

  • Case Study : In acidic aqueous solutions (pH 3.0), the compound reversibly converts to N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. However, evaporation during SPE shifts equilibrium back, regenerating the parent compound .
  • Mitigation Strategies :
    • Use isotopically labeled standards to track transformation pathways.
    • Employ low-temperature lyophilization to minimize artifact formation.

What synthetic strategies enable the construction of chromene derivatives fused with heterocyclic systems?

Q. Advanced Synthetic Chemistry

  • Cyclization Approaches :
    • Knoevenagel Condensation : Forms the chromene core from salicylaldehyde and active methylene compounds .
    • Ultrasonic-Assisted Annulation : Accelerates ring closure for fused heterocycles (e.g., pyridine or thiazolidinone derivatives) .
  • Functionalization : Post-synthetic modifications (e.g., Suzuki coupling) introduce aryl/heteroaryl groups at the 3-position for enhanced bioactivity .

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